molecular formula C3H7F B1212598 1-Fluoropropane CAS No. 460-13-9

1-Fluoropropane

Cat. No. B1212598
CAS RN: 460-13-9
M. Wt: 62.09 g/mol
InChI Key: JRHNUZCXXOTJCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Fluoropropane and its derivatives, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), involves multi-step reaction sequences. For instance, [18F]FP-β-CIT is synthesized via a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane followed by a distillation and reaction with diisopropylethylamine and potassium iodide, leading to high radiochemical purity and specific activity (Klok et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-fluoropropane, a related compound, has been analyzed using gas electron diffraction, revealing precise skeletal parameters such as C–C, C–F, and C···F distances. These structural details provide insight into the molecular geometry and electron distribution within the molecule (Kakubari et al., 1975).

Chemical Reactions and Properties

1-Fluoropropane undergoes various chemical reactions, contributing to its wide utility in synthesis. For example, its reaction with vinylene carbonate improves the first cycle efficiency in lithium-ion batteries, showcasing its role as an effective SEI additive (Krämer et al., 2012). Additionally, the preparation of trifluoromethylated compounds demonstrates the versatility of fluoropropanes in the synthesis of biologically active compounds (Prakash et al., 2010).

Physical Properties Analysis

The physical properties of fluoropropanes, such as their role in refrigerants, have been studied with molecular simulations predicting vapor pressures, saturated densities, and heats of vaporization. This research underscores the significance of fluoropropanes in developing low GWP refrigerant mixtures (Raabe, 2012).

Safety And Hazards

Safety data sheets suggest that 1-Fluoropropane is a flammable liquid and vapor. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition when handling 1-Fluoropropane .

properties

IUPAC Name

1-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F/c1-2-3-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNUZCXXOTJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196679
Record name 1-Fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoropropane

CAS RN

460-13-9
Record name Propane, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
L Goodman, RR Sauers - Journal of Chemical Theory and …, 2005 - ACS Publications
… at the B3LYP/ 6-311++G(3df,2p) level, provides validation for the anti-C−H/C−F* hyperconjugative interaction providing the backbone for the gauche preference of 1-fluoropropane (FP). …
Number of citations: 30 pubs.acs.org
GA Guirgis, X Zhu, JR Durig - Structural Chemistry, 1999 - Springer
… Therefore, in order to obtain additional information on the relative stabilities of the two stable conformers of 1-fluoropropane, we have recorded the mid-infrared spectra of the sample …
Number of citations: 42 link.springer.com
H Kunttu, T Raaska, M Räsänen - Journal of Molecular Structure …, 1989 - Elsevier
… conformational properties of 1-fluoropropane. Radom et al. [ 201 … [ 231 have included 1-fluoropropane in their work dealing … Experimentally conformational properties of 1-fluoropropane …
Number of citations: 7 www.sciencedirect.com
T Yamada, JW Bozzelli, RJ Berry - The Journal of Physical …, 1999 - ACS Publications
… However, literature data on the estimation of thermodynamic properties for fluorinated propane compounds are limited to 1-fluoropropane, 2-fluoropropane, and 2,2-difluoropropane. …
Number of citations: 38 pubs.acs.org
T Yamada, JW Bozzelli - The Journal of Physical Chemistry A, 1999 - ACS Publications
… ΔH f 298 for fluoroethane, 1-fluoropropane, and 2-fluoropropane are calculated to evaluate systematic error in our estimation of ΔH f 298 for 2-fluoro-2-methylpropane. …
Number of citations: 20 pubs.acs.org
D Wu, A Tian, H Sun - The Journal of Physical Chemistry A, 1998 - ACS Publications
… In addition, 1-fluoropropane is closely related to the subject molecule with simpler … The conformational energies of 1-fluoropropane were determined experimentally in the gas phase …
Number of citations: 37 pubs.acs.org
E Krämer, R Schmitz, S Passerini, M Winter… - Electrochemistry …, 2012 - Elsevier
1-Fluoropropane-2-one (fluoroacetone, FA) is investigated as an effective SEI additive with propylene carbonate based electrolytes on graphite electrodes. The investigations are …
Number of citations: 38 www.sciencedirect.com
PR Rablen, RW Hoffmann, DA Hrovat… - Journal of the Chemical …, 1999 - pubs.rsc.org
The energies and geometries of a series of 2-substituted-1-fluoroethanes were computed at the MP2/6-311++G**(6D)//MP2/6-31+G* level of theory for both the maxima and minima of …
Number of citations: 125 pubs.rsc.org
E Krämer, R Schmitz, P Niehoff, S Passerini, M Winter - Electrochimica acta, 2012 - Elsevier
… support the proposition that 1-Fluoropropane-2-one is … in the same potential range as 1-Fluoropropane-2-one, meaning that … be shown that the decomposition of 1-Fluoropropane-2-one …
Number of citations: 23 www.sciencedirect.com
K Takizawa, A Takahashi, K Tokuhashi, S Kondo… - Journal of Fluorine …, 2008 - Elsevier
… In this study we measured S u for six fluoropropanes, namely 1-fluoropropane (HFC-281fa), 2-fluoropropane (HFC-281ea), 1,3-difluoropropane (HFC-272fa), 2,2-difluoropropane (HFC-…
Number of citations: 18 www.sciencedirect.com

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